molecular formula C14H17N3O3 B11408620 2-butoxy-N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide

2-butoxy-N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide

Cat. No.: B11408620
M. Wt: 275.30 g/mol
InChI Key: WDOJTRVXQBMCCB-UHFFFAOYSA-N
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Description

2-butoxy-N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-butoxy-N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide typically involves the reaction of 4-methyl-1,2,5-oxadiazole-3-carboxylic acid with 2-butoxyaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-butoxy-N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-butoxy-N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-butoxy-N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide involves its interaction with specific molecular targets. The oxadiazole ring can form hydrogen bonds and other non-covalent interactions with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, depending on the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its butoxy group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes.

Properties

Molecular Formula

C14H17N3O3

Molecular Weight

275.30 g/mol

IUPAC Name

2-butoxy-N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide

InChI

InChI=1S/C14H17N3O3/c1-3-4-9-19-12-8-6-5-7-11(12)14(18)15-13-10(2)16-20-17-13/h5-8H,3-4,9H2,1-2H3,(H,15,17,18)

InChI Key

WDOJTRVXQBMCCB-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC=C1C(=O)NC2=NON=C2C

Origin of Product

United States

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